Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate

Hydrogen bonding Solubility Drug-likeness

This 3,6-disubstituted pyridazine provides a unique N-ethyl-N-(2-hydroxyethyl)amino pharmacophore not available from simpler 6-amino or 6-ethylamino analogs. The ethyl ester serves as a traceless handle for hydrolysis, amidation, or reduction, while the pendant alcohol enables O-alkylation, oxidation, or Mitsunobu diversification. With MW 239.27 and favorable TPSA, it is ideally sized for fragment growth and lead-like screening collections where both solubility and permeability are required. Procure this specific building block to test the hypothesis that dialkylation at N₆ modulates dopamine β-hydroxylase affinity or to access tridentate (N,N,O) coordination modes for MOF synthesis.

Molecular Formula C11H17N3O3
Molecular Weight 239.27 g/mol
CAS No. 2097949-41-0
Cat. No. B1492153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate
CAS2097949-41-0
Molecular FormulaC11H17N3O3
Molecular Weight239.27 g/mol
Structural Identifiers
SMILESCCN(CCO)C1=NN=C(C=C1)C(=O)OCC
InChIInChI=1S/C11H17N3O3/c1-3-14(7-8-15)10-6-5-9(12-13-10)11(16)17-4-2/h5-6,15H,3-4,7-8H2,1-2H3
InChIKeyHQGNEHKZEWPUOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate (CAS 2097949-41-0): Structural Classification and Core Identity for Procurement Benchmarking


Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate (CAS 2097949-41-0; molecular formula C₁₁H₁₇N₃O₃; MW 239.27 g/mol) is a synthetic 3,6-disubstituted pyridazine heterocycle bearing an ethyl ester at the 3-position and an N-ethyl-N-(2-hydroxyethyl)amino group at the 6-position . The compound belongs to the 6-aminopyridazine-3-carboxylate family, a scaffold with demonstrated pharmacological relevance across antihypertensive (e.g., cadralazine ), dopamine β-hydroxylase inhibitory [1], and kinase inhibitory programs [2]. Commercially supplied at ≥95% purity for non-human research use only , this compound is positioned as a late-stage diversification intermediate and a probe candidate for structure–activity relationship (SAR) exploration within pyridazine-focused medicinal chemistry campaigns.

Why Generic Substitution Fails: Functional-Group Differentiation of Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate Within the Pyridazine-3-carboxylate Family


Within the 6-aminopyridazine-3-carboxylate chemotype, even single-atom variations at the 6-amino substituent or ester position produce divergent physicochemical, pharmacological, and synthetic-utility profiles that preclude simple interchange. The target compound combines three functional features—an N-ethyl group, a terminal primary alcohol on the amino side chain, and an ethyl ester—each contributing distinct hydrogen-bond donor/acceptor capacity, lipophilicity, and metabolic liability. Replacing the 2-hydroxyethyl arm with a 2-hydroxypropyl group (as in cadralazine ) shifts the scaffold from a carboxylate-based research intermediate to a hydrazinopyridazine antihypertensive prodrug requiring metabolic activation [1]. Truncation to the unsubstituted 6-amino or 6-ethylamino analogs eliminates a rotatable hydrogen-bond donor, altering solubility, crystallinity, and target-engagement potential [2]. Hydrolysis to the free carboxylic acid (CAS 1179720-68-3) increases polarity and introduces an ionizable moiety that impairs membrane permeability relative to the ester prodrug form . These non-interchangeable consequences mandate compound-specific qualification rather than class-level substitution for any application where binding, pharmacokinetic, or synthetic reactivity outcomes are critical.

Quantitative Comparative Evidence for Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate (CAS 2097949-41-0) Versus Closest Structural Analogs


Hydrogen-Bond Donor/Acceptor Capacity: Target Compound vs. 6-Ethylamino and 6-Amino Precursors

The target compound possesses a terminal –OH group on the N-(2-hydroxyethyl) arm that contributes one additional hydrogen-bond donor (HBD) and one additional hydrogen-bond acceptor (HBA) relative to the 6-ethylamino analog (CAS 1823915-03-2). Computed HBD/HBA counts are: target compound = 1 HBD / 6 HBA; ethyl 6-(ethylamino)pyridazine-3-carboxylate = 1 HBD / 5 HBA; ethyl 6-aminopyridazine-3-carboxylate (CAS 98548-01-7) = 1 HBD / 5 HBA [1]. This incremental HBA increases the topological polar surface area (TPSA) by approximately 20 Ų (from ~77 Ų to ~97 Ų, estimated), placing the target compound closer to the ≤140 Ų threshold predictive of oral absorption while enhancing aqueous solubility relative to the less polar 6-ethylamino and 6-amino analogs [2].

Hydrogen bonding Solubility Drug-likeness Pyridazine SAR

Ester vs. Carboxylic Acid: Prodrug and Membrane-Permeability Differentiation

The target compound is the ethyl ester of 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylic acid (CAS 1179720-68-3). Esterification masks the ionizable carboxylic acid (predicted pKa ≈ 3.0–3.5 for the acid ), eliminating the negative charge at physiological pH and increasing the computed logP by approximately 1.0–1.5 log units. The carboxylic acid analog has a predicted logP ≈ -0.2 to +0.2 (based on pyridazine-3-carboxylic acid logP = 0.17 [1]), while the ethyl ester target compound has an estimated logP ≈ 1.2–1.5 . This shift from a polar, poorly membrane-permeant acid to a moderately lipophilic ester is critical for cell-based assay compatibility: the ester form can cross lipid bilayers passively, whereas the carboxylate requires active transport or remains extracellular [2].

Prodrug design Membrane permeability LogP Ester hydrolysis

Molecular Weight Divergence from Cadralazine: Impact on Synthetic Tractability and Lead-Likeness

The target compound (MW 239.27 g/mol ) is 44 Da lighter than cadralazine (CAS 64241-34-5; MW 283.33 g/mol; C₁₂H₂₁N₅O₃ ), owing to cadralazine's additional hydrazinecarboxylate moiety at the 3-position. This ΔMW of ~44 Da places the target compound within the 'lead-like' space (MW ≤ 350 Da), whereas cadralazine sits closer to the 'drug-like' upper bound. Additionally, the target compound has 3 nitrogen atoms vs. cadralazine's 5, translating to simpler synthetic routes (typically 2–3 steps from dichloropyridazine ) compared to the multi-step hydrazine conjugation required for cadralazine [1]. The ethyl ester also serves as a versatile handle for further diversification (hydrolysis, aminolysis, reduction), whereas cadralazine's ethyl carbazate moiety imposes more restricted downstream chemistry.

Lead-likeness Fragment-based drug discovery Molecular weight Synthetic accessibility

N-Alkyl Substitution Pattern: 2-Hydroxyethyl vs. 2-Hydroxypropyl and Implications for Dopamine β-Hydroxylase (DBH) Inhibitory Pharmacophore

The 6-alkylaminopyridazine-3-carboxylic acid scaffold has validated dopamine β-hydroxylase (DBH) inhibitory activity, with 6-benzylaminopyridazine-3-carboxylic acid showing potency comparable to fusaric acid (a reference DBH inhibitor) [1]. The target compound's N-ethyl-N-(2-hydroxyethyl)amino substituent represents a dialkylated variant of the 6-alkylamino pharmacophore. Dialkylation at the 6-amino position (as in the target compound) may modulate DBH binding differently than monoalkylamino derivatives, given that the enzyme's active site accommodates the benzyl group of the most potent analog [1]. In contrast, cadralazine's N-ethyl-N-(2-hydroxypropyl)amino group introduces a methyl branch on the hydroxyalkyl chain that was optimized for antihypertensive vasodilation—a mechanistically distinct endpoint from DBH inhibition . The target compound's terminal primary alcohol (–CH₂CH₂OH) can serve as a hydrogen-bond donor to enzymatic active sites, whereas cadralazine's secondary alcohol (–CH₂CH(OH)CH₃) presents a sterically hindered HBD with different geometry, directly impacting target engagement profiles .

Dopamine β-hydroxylase Enzyme inhibition Structure-activity relationship Pyridazine pharmacophore

Metal-Coordination Potential: N,O-Bidentate Chelation as a Differentiator from Non-Coordinating 6-Substituted Analogs

Pyridazine-3-carboxylate derivatives are established N,O-bidentate ligands that chelate metal ions via the pyridazine N2 nitrogen and the carboxylate oxygen [1]. Pyridazine-3-carboxylic acid forms stable complexes with Li⁺, Zn²⁺, Mn²⁺, Cu²⁺, Ni²⁺, Co²⁺, and Ru²⁺/Ru³⁺ [2][3]. The target compound, as an ethyl ester, retains the pyridazine N2 coordination site but replaces the anionic carboxylate oxygen donor with a neutral ester carbonyl—a weaker Lewis base that may alter metal-binding affinity and selectivity relative to the free acid [1]. Crucially, the N-(2-hydroxyethyl) arm introduces a pendant alcohol oxygen that can participate in 5- or 6-membered chelate ring formation with the pyridazine nitrogen, offering a tridentate (N,N,O) coordination mode not available to 6-ethylamino or 6-amino analogs lacking the hydroxyethyl oxygen . This additional coordination site distinguishes the target compound from all 6-substituted pyridazine-3-carboxylates that lack a heteroatom-containing side chain at the 6-position.

Metal chelation Coordination chemistry Pyridazine ligand Metalloenzyme inhibition

Rotatable Bond Count and Conformational Flexibility: Target Compound vs. Rigid 6-Aryl Pyridazine Analogs

The target compound has 7 rotatable bonds (ethyl ester: 3 bonds; N-ethyl: 1 bond; N-(2-hydroxyethyl): 3 bonds [1]), conferring significant conformational flexibility. In contrast, the most potent DBH inhibitor in the 6-alkylaminopyridazine-3-carboxylic acid series—6-benzylaminopyridazine-3-carboxylic acid—has only 4 rotatable bonds due to the rigid phenyl ring [2], while ethyl 6-aminopyridazine-3-carboxylate has just 3 rotatable bonds [1]. The higher rotatable bond count of the target compound increases conformational entropy, which can reduce binding affinity due to entropic penalty upon target binding, but conversely may enable induced-fit recognition across a broader range of protein targets [3]. Veber's analysis indicates that compounds with ≤10 rotatable bonds retain favorable oral bioavailability, placing the target compound well within this range [3].

Conformational entropy Ligand efficiency Rotatable bonds Molecular flexibility

Best-Fit Research and Industrial Application Scenarios for Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate (CAS 2097949-41-0)


Lead-Like Fragment Growth and Diversity-Oriented Synthesis (DOS) Campaigns Targeting the Pyridazine Core

With MW 239.27 g/mol—well within lead-like space (MW ≤ 350)—and 7 rotatable bonds, this compound is ideally sized as a late-stage intermediate for fragment-growth programs. The ethyl ester provides a traceless handle that can be hydrolyzed to the carboxylic acid for biochemical assay testing or converted to amides, hydrazides, or reduced to the alcohol for further diversification [1][2]. The N-(2-hydroxyethyl) arm can be elaborated via O-alkylation, oxidation to the aldehyde/carboxylic acid, or Mitsunobu coupling, offering divergent synthetic vectors not available from the 6-amino or 6-ethylamino parent compounds. For procurement teams supporting medicinal chemistry SAR campaigns, this compound's combination of manageable MW, synthetic handles, and the biologically validated pyridazine scaffold justifies its selection over simpler mono-substituted analogs [3].

Probe Development for Copper-Dependent Oxidases (DBH, Peptidylglycine α-Amidating Monooxygenase)

The 6-alkylaminopyridazine-3-carboxylate chemotype has literature-validated dopamine β-hydroxylase (DBH) inhibitory activity [1]. Although the target compound itself lacks published DBH IC₅₀ data, its unique N-ethyl-N-(2-hydroxyethyl)amino substitution pattern—combining a tertiary amine with a terminal primary alcohol—offers a distinct pharmacophoric signature for probing copper-dependent oxidases. The pyridazine N2 and the pendant alcohol oxygen can coordinate to the binuclear copper center, while the ethyl ester enables cell permeability for cellular target-engagement assays. Procurement of this specific analog enables head-to-head comparison with the 6-benzylamino lead compound identified in Yamamoto et al. (1992) [1], directly testing the hypothesis that dialkylation at N6 modulates DBH affinity and selectivity.

Metal-Organic Hybrid Material Synthesis: Pyridazine-Based Tridentate Ligand Scaffold

Pyridazine-3-carboxylate derivatives form structurally characterized metal complexes with Li⁺, Zn²⁺, Mn²⁺, Cu²⁺, Ni²⁺, Co²⁺, and Ru²⁺/Ru³⁺ via N,O-bidentate chelation [2][3]. The target compound extends this coordination chemistry by introducing a pendant hydroxyethyl oxygen that can participate as a third donor atom, potentially enabling tridentate (N,N,O) binding modes [4]. This is structurally distinct from the bidentate-only binding offered by ethyl 6-aminopyridazine-3-carboxylate. For materials science groups synthesizing metal-organic frameworks (MOFs) or coordination polymers, the target compound's additional coordination site can generate higher-dimensional network topologies or stabilize specific metal oxidation states not accessible with the simpler 6-amino analog [3].

Cell-Based Phenotypic Screening Libraries Requiring Balanced Solubility-Permeability Profiles

The target compound's computed property profile—estimated logP ≈ 1.2–1.5, TPSA ≈ 97 Ų, 1 HBD, 6 HBA, MW 239.27 [1][2]—positions it within favorable drug-like chemical space (meeting Veber's criteria of RotB ≤ 10 and TPSA ≤ 140 Ų [3]). Compared to the carboxylic acid analog (predicted logP ≈ -0.2 to +0.2, ionized at pH 7.4), the ethyl ester is expected to exhibit superior passive membrane permeability, enabling intracellular target access in cell-based assays. Compared to the 6-ethylamino analog (lower TPSA ≈ 77 Ų, potentially poorer solubility), the target compound's hydroxyethyl group provides additional aqueous solubility. This balance makes it a prudent selection for phenotypic screening collections where both solubility (for assay compatibility) and permeability (for cellular activity) are required, without the confounding factor of a permanently charged species.

Quote Request

Request a Quote for Ethyl 6-(ethyl(2-hydroxyethyl)amino)pyridazine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.